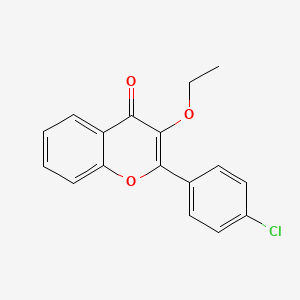
5-(4-chlorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(4-chlorobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as CBPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBPT belongs to the class of thiazolidinones, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties.
科学研究应用
CBPT has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. CBPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of cancer-promoting genes.
Another area of research is its anti-inflammatory properties. CBPT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The exact mechanism of action of CBPT is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. CBPT has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. It also inhibits the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CBPT has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression. CBPT also induces the expression of various tumor suppressor genes such as p53 and p21, which play a crucial role in the regulation of cell cycle and apoptosis.
实验室实验的优点和局限性
One of the major advantages of CBPT is its broad-spectrum anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of CBPT is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on CBPT. One of the major areas of research is the development of CBPT-based anti-cancer drugs. Various studies have shown that CBPT has potent anti-cancer activity, and its derivatives can be developed as potential anti-cancer drugs. Another area of research is the optimization of the synthesis method to improve the yield and purity of CBPT. The development of novel drug delivery systems can also be explored to overcome the low solubility of CBPT. Furthermore, the mechanism of action of CBPT can be further elucidated to better understand its biological effects.
属性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-18-8-2-7-16-13(17)12(20-14(16)19)9-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNXTXRNPBVZBH-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)


![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)

![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B4755383.png)
methanone](/img/structure/B4755389.png)
![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)
![methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4755411.png)